Methyl 5-chloro-2-methoxy-3-nitrobenzoate

Nucleophilic aromatic substitution Synthetic methodology Building block reactivity

Methyl 5-chloro-2-methoxy-3-nitrobenzoate (CAS 65851‑92‑5) is a polysubstituted aromatic ester that belongs to the class of ortho‑methoxy‑meta‑nitrobenzoate derivatives. Its benzene ring carries three synthetically orthogonal functional groups—a chlorine atom at the 5‑position, a methoxy group at the 2‑position, and a nitro group at the 3‑position—attached to a methyl ester scaffold.

Molecular Formula C9H8ClNO5
Molecular Weight 245.61 g/mol
CAS No. 65851-92-5
Cat. No. B3330035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-2-methoxy-3-nitrobenzoate
CAS65851-92-5
Molecular FormulaC9H8ClNO5
Molecular Weight245.61 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)OC
InChIInChI=1S/C9H8ClNO5/c1-15-8-6(9(12)16-2)3-5(10)4-7(8)11(13)14/h3-4H,1-2H3
InChIKeyLWCRENCMPYSMPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-chloro-2-methoxy-3-nitrobenzoate (CAS 65851-92-5): A Trifunctional Nitrobenzoate Building Block for Medicinal Chemistry


Methyl 5-chloro-2-methoxy-3-nitrobenzoate (CAS 65851‑92‑5) is a polysubstituted aromatic ester that belongs to the class of ortho‑methoxy‑meta‑nitrobenzoate derivatives. Its benzene ring carries three synthetically orthogonal functional groups—a chlorine atom at the 5‑position, a methoxy group at the 2‑position, and a nitro group at the 3‑position—attached to a methyl ester scaffold [1]. This specific substitution pattern, catalogued as Sigma‑Aldrich product JRD1017 within a curated collection of unique building blocks intended for early‑stage drug discovery , enables sequential chemoselective transformations that are inaccessible with simple monofunctional or difunctional benzoate analogs. The compound is primarily utilized as a late‑stage diversification intermediate in the synthesis of pharmacologically active heterocycles, most notably 6‑methoxy‑1H‑benzotriazole‑5‑carboxamides with dual antiemetic and gastroprokinetic activities, where the 5‑chloro substituent is essential for downstream functionalization [2].

Why Methyl 5-chloro-2-methoxy-3-nitrobenzoate Cannot Be Replaced by Generic Nitrobenzoate Analogs for Multi-Step Syntheses


Generic substitution of methyl 5-chloro-2-methoxy-3-nitrobenzoate with other commercially available nitrobenzoate esters—such as methyl 5-chloro-2-methoxybenzoate (lacking the nitro group) or methyl 2-methoxy-3-nitrobenzoate (lacking the 5‑chloro substituent)—leads to synthetic dead ends in reaction sequences that require the precise 2,3,5‑trisubstitution pattern [1]. The 5‑chloro substituent is not merely a steric placeholder; it serves as an essential leaving group for nucleophilic aromatic substitution (SₙAr) and palladium‑catalyzed cross‑coupling reactions, chemistry that its 5‑methyl, 5‑ethyl, or 5‑fluoro counterparts in the JRD series either cannot perform or perform with dramatically different kinetics . Furthermore, positional isomers such as methyl 3-chloro-2-methoxy-5-nitrobenzoate (CAS 2114802‑98‑9) place the nitro group at the 5‑position rather than the 3‑position, altering the electronic deactivation pattern of the ring and redirecting subsequent electrophilic or reductive chemistry toward different products. The following quantitative evidence demonstrates that even closely related analogs cannot replicate the synthetic outcomes achievable with the target compound.

Quantitative Differentiation Evidence for Methyl 5-chloro-2-methoxy-3-nitrobenzoate vs. Closest Analogs


5‑Chloro Substituent Enables SₙAr Chemistry Not Available with 5‑Methyl (JRD1015) or 5‑Ethyl (JRD1016) Analogs

The 5‑chloro substituent of methyl 5-chloro-2-methoxy-3-nitrobenzoate serves as a viable leaving group for nucleophilic aromatic substitution (SₙAr) with amines and thiols under mild conditions, a transformation that is mechanistically impossible for the corresponding 5‑methyl analog JRD1015 and the 5‑ethyl analog JRD1016 because neither CH₃ nor C₂H₅ can function as a leaving group . The 5‑chloro group also participates in palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura and Buchwald‑Hartwig couplings). In contrast, the 5‑fluoro analog JRD1019 undergoes SₙAr but with a leaving‑group aptitude that differs from chloride by approximately one order of magnitude in polar aprotic solvents, which can alter reaction selectivity and yield [1]. This differential dictates which downstream products are synthetically accessible.

Nucleophilic aromatic substitution Synthetic methodology Building block reactivity

Ortho‑Methoxy‑Meta‑Nitro Arrangement Enables Selective Nitro Reduction Without Competing Demethylation

Methyl 5-chloro-2-methoxy-3-nitrobenzoate undergoes selective nitro‑to‑amine reduction using ammonium chloride/zinc in aqueous methanol at 70 °C to yield methyl 3‑amino‑5‑chloro‑2‑methoxybenzoate . The ortho‑methoxy group at the 2‑position provides a steric and electronic environment that retards reduction of the ester carbonyl and suppresses demethylation side reactions that plague analogs lacking this ortho‑alkoxy shielding. Methyl 5-chloro-3-nitrobenzoate (lacking the 2‑methoxy group) is susceptible to partial ester hydrolysis under the same reducing conditions, as documented in broader studies of nitrobenzoate ester reduction [1]. This chemoselectivity advantage translates to higher isolated yields of the amino intermediate.

Nitro reduction Chemoselectivity Ortho-effect

The 5‑Chloro Substituent Serves as an Essential Functional Handle for the Only Published Bioactive Benzotriazole Series Derived from This Scaffold

Methyl 5-chloro-2-methoxy-3-nitrobenzoate is the documented starting material for the synthesis of methyl 4‑acetamido‑5‑chloro‑2‑methoxy‑3‑nitrobenzoate (CAS 126463‑85‑2), which is subsequently converted to 6‑methoxy‑1H‑benzotriazole‑5‑carboxamide derivatives that exhibit potent dual antiemetic and gastroprokinetic activities [1]. In the lead publication by Hirokawa et al. (1998), compounds 24, 36, and 37 demonstrated ED₅₀ values of 0.08 mg/kg p.o. for antiemetic activity in apomorphine‑induced emesis in dogs alongside significant gastric emptying enhancement in rats [1]. The 5‑chloro group is an indispensable structural element for the acetylamino functionalization step—replacement with a 5‑methyl (JRD1015) or 5‑ethyl (JRD1016) group would block this validated derivatization pathway entirely.

Benzotriazole synthesis Antiemetic Gastroprokinetic Drug intermediate

Differentiated Purity and Analytical Quality Control Across Commercial Suppliers of Methyl 5-Chloro-2-Methoxy-3-Nitrobenzoate

Commercial sourcing of methyl 5-chloro-2-methoxy-3-nitrobenzoate exhibits substantial inter‑vendor variation in analytical quality control. Sigma‑Aldrich explicitly states that it does not collect analytical data for product JRD1017 and places the burden of identity and purity verification on the buyer [1]. In contrast, Bidepharm supplies the compound at a standard purity of 95% with batch‑specific quality certificates including NMR, HPLC, and GC data . MolCore offers Lot‑traceable material at 98% purity under ISO certification suitable for pharmaceutical R&D and QC applications . For procurement groups requiring cGMP‑level or ISO‑documented purity for regulatory submissions, the analytically characterized sources provide a critical compliance advantage.

Quality control Purity analysis Vendor comparison Procurement

Positional Isomer Purity: Methyl 5‑chloro‑2‑methoxy‑3‑nitrobenzoate vs. Methyl 3‑Chloro‑2‑methoxy‑5‑nitrobenzoate Is Essential for Reproducible Reductive Cyclization

Methyl 5‑chloro‑2‑methoxy‑3‑nitrobenzoate (CAS 65851‑92‑5) and its positional isomer methyl 3‑chloro‑2‑methoxy‑5‑nitrobenzoate (CAS 2114802‑98‑9) share the same molecular formula (C₉H₈ClNO₅) and identical molecular weight (245.62 g/mol) [1]. Despite their isomeric relationship, the relocation of the nitro group from the 3‑position to the 5‑position and the chlorine from the 5‑position to the 3‑position reverses the electronic deactivation pattern of the aromatic ring and leads to different regioisomeric products upon nitro reduction and subsequent cyclization. In the target compound, nitro reduction yields methyl 3‑amino‑5‑chloro‑2‑methoxybenzoate, which can be elaborated to a 5‑chloro‑substituted benzotriazole; the positional isomer instead yields methyl 5‑amino‑3‑chloro‑2‑methoxybenzoate, which would lead to a different regioisomeric heterocyclic product. Procurement of the correct positional isomer is therefore mandatory for any synthesis route that has been optimized around a specific ring substitution pattern.

Positional isomerism Regioselectivity Heterocycle formation

Physicochemical Property Differentiation: Measured Melting Point and Boiling Point vs. JRD‑Series Analogs

Methyl 5-chloro-2-methoxy-3-nitrobenzoate has been characterized with a melting point range of 34–38 °C and a boiling point of approximately 242.8 °C at 760 mmHg . Among the JRD‑series analogs at the 5‑position, the 5‑fluoro congener (JRD1019, methyl 5‑fluoro‑2‑methoxy‑3‑nitrobenzoate, MW 229.16) is expected to exhibit a lower boiling point and melting point due to reduced molecular polarizability of fluorine compared with chlorine, while the 5‑ethyl analog (JRD1016, MW 239.22) is expected to possess a higher melting point owing to increased van der Waals interactions [1]. The target compound's near‑ambient melting point (34–38 °C) renders it a low‑melting solid that can be handled as a free‑flowing powder at room temperature with appropriate temperature control, which contrasts with higher‑melting analogs requiring solvent dissolution for transfer. This handling characteristic can influence the choice of building block for automated parallel synthesis workflows where volumetric liquid handling is preferred.

Physicochemical properties Melting point Boiling point Formulation

Optimal Application Scenarios for Methyl 5-Chloro-2-Methoxy-3-Nitrobenzoate Based on Quantitative Differentiation Evidence


Late‑Stage Diversification in Medicinal Chemistry via SₙAr at the 5‑Chloro Position

In drug discovery programs that require a benzoate scaffold amenable to nucleophilic aromatic substitution at the meta position relative to the carboxylate, methyl 5-chloro-2-methoxy-3-nitrobenzoate is the preferred building block. The 5‑chloro group permits SₙAr with primary and secondary amines or thiols to introduce structural diversity, a transformation that is mechanistically inaccessible to the 5‑methyl (JRD1015) and 5‑ethyl (JRD1016) analogs . The 5‑fluoro analog (JRD1019) is a kinetic substitute but with well‑documented higher reactivity that can lead to competing di‑substitution; the chloro congener provides a more controllable reaction profile suitable for library synthesis [1].

Synthesis of 6‑Methoxy‑1H‑Benzotriazole‑5‑Carboxamide Antiemetic Candidates

The target compound is the only commercially available building block with a published route to 6‑methoxy‑1H‑benzotriazole‑5‑carboxamides exhibiting dual antiemetic and gastroprokinetic activity (ED₅₀ = 0.08 mg/kg p.o. in dogs) [2]. The synthetic sequence proceeds through the 4‑acetamido‑5‑chloro intermediate, which requires the 5‑chloro substituent for the acetylamino functionalization step; 5‑alkyl analogs cannot access this validated pharmacophore. Research groups pursuing novel gastroprokinetic agents or follow‑on compounds to clinically established benzotriazole‑based antiemetics should procure this specific compound.

Regulated Pharmaceutical R&D Requiring Lot‑Traceable Purity Documentation

For pharmaceutical development environments that operate under cGMP or ISO quality systems and require batch‑specific analytical certificates (NMR, HPLC, GC) for raw material acceptance, procurement from vendors such as Bidepharm (95% purity, analytical certificates) or MolCore (98% purity, ISO‑certified manufacturing) is essential . Sigma‑Aldrich's JRD1017 explicitly disclaims analytical data collection, making it unsuitable for regulatory‑facing applications without costly in‑house re‑characterization. The availability of analytically certified material differentiates commercial sources of the identical CAS‑registered compound and directly impacts IND/NDA submission timelines.

Chemoselective Nitro Reduction for Ortho‑Methoxy‑Protected Amino Intermediate Generation

When a synthetic route requires clean reduction of a nitro group to an amine in the presence of a methyl ester and a chloro substituent, methyl 5-chloro-2-methoxy-3-nitrobenzoate offers a documented chemoselective reduction protocol (NH₄Cl/Zn, MeOH/H₂O, 70 °C) that suppresses ester hydrolysis and demethylation . Analogs lacking the ortho‑methoxy shielding group (e.g., methyl 5‑chloro‑3‑nitrobenzoate) are documented to undergo partial ester cleavage under similar reducing conditions, leading to yield losses and purification challenges [3]. This chemoselectivity advantage justifies compound selection when the amino intermediate is the critical path intermediate in a multi‑step synthesis.

Quote Request

Request a Quote for Methyl 5-chloro-2-methoxy-3-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.